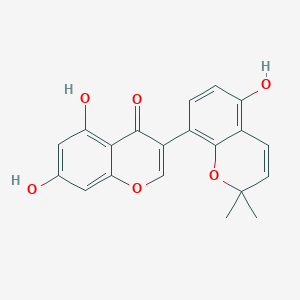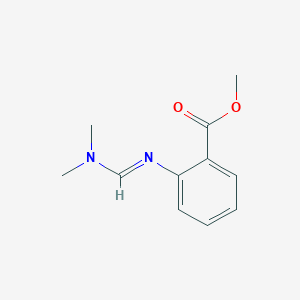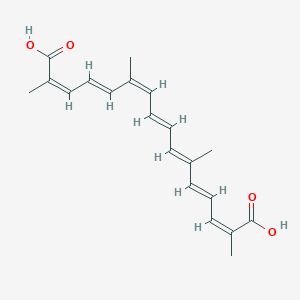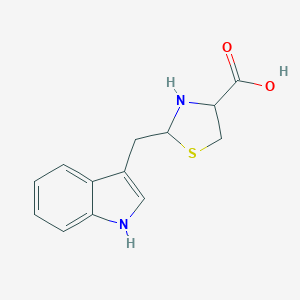
(S)-1-Boc-2-(aminomethyl)pyrrolidine
Overview
Description
“(S)-1-Boc-2-(aminomethyl)pyrrolidine” is a chiral vicinal diamine . It is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of derivatives of (S)-1-Boc-2-(aminomethyl)pyrrolidine often starts from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways, both starting from catechol sulfate .Molecular Structure Analysis
The molecular structure of (S)-1-Boc-2-(aminomethyl)pyrrolidine is characterized by a five-membered pyrrolidine ring. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Organic Synthesis Intermediary
(S)-1-Boc-2-(aminomethyl)pyrrolidine serves as an important intermediate in organic synthesis. Its structure allows for the introduction of chirality into synthetic compounds, which is crucial for the development of enantiomerically pure pharmaceuticals. The compound’s reactivity and stability under various conditions make it a versatile building block for constructing complex organic molecules .
Chiral Building Block
The chiral nature of (S)-1-Boc-2-(aminomethyl)pyrrolidine makes it an excellent candidate for use as a chiral building block in synthetic chemistry. It can be used to induce stereochemistry in the synthesis of biologically active molecules, which is essential for drugs that require specific enantiomeric forms to be effective .
Asymmetric Organocatalysis
This compound has applications in asymmetric organocatalysis, a branch of catalysis that focuses on inducing chirality during chemical reactions. It can be used to create organocatalysts that facilitate reactions such as the asymmetric aldol reaction, which is fundamental in the synthesis of various natural products and pharmaceuticals .
Heterocyclic Compound Synthesis
As a heterocyclic compound, (S)-1-Boc-2-(aminomethyl)pyrrolidine is used in the synthesis of other heterocycles, which are ring structures containing at least one atom other than carbon. These heterocycles are commonly found in many drugs and agrochemicals due to their diverse pharmacological properties .
Ligand Synthesis
The compound is also utilized in the synthesis of ligands for metal-catalyzed reactions. Ligands are molecules that bind to a central metal atom to form a coordination complex. The pyrrolidine ring in the compound can act as a donor site, coordinating with metals to create catalysts for various chemical transformations .
Medicinal Chemistry
In medicinal chemistry, (S)-1-Boc-2-(aminomethyl)pyrrolidine is used to develop new drugs. Its incorporation into drug candidates can enhance their pharmacokinetic properties, such as solubility and metabolic stability, which are critical for the drug’s efficacy and safety profile .
Bioactive Molecule Development
The pyrrolidine ring is a common feature in bioactive molecules, which are compounds that have an effect on living organisms. (S)-1-Boc-2-(aminomethyl)pyrrolidine can be used to synthesize novel bioactive molecules with potential therapeutic applications, such as antiviral, antibacterial, or anticancer agents .
Enantioselective Synthesis
Lastly, (S)-1-Boc-2-(aminomethyl)pyrrolidine plays a role in enantioselective synthesis, which is the process of creating one enantiomer preferentially over another. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its enantiomeric form .
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXYCNKQQJEED-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363709 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-(aminomethyl)pyrrolidine | |
CAS RN |
119020-01-8 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



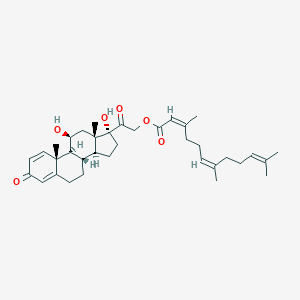
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
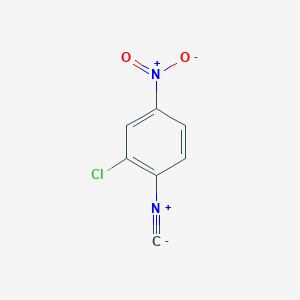

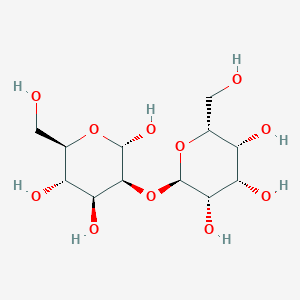
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)



